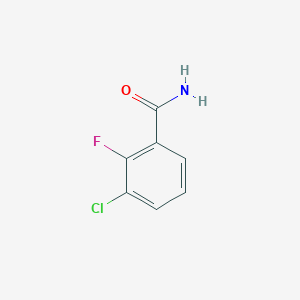

3-Chloro-2-fluorobenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTCFPJGIYHDRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333731 | |

| Record name | 3-Chloro-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104326-94-5 | |

| Record name | 3-Chloro-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-fluorobenzamide: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and a representative synthesis protocol for 3-Chloro-2-fluorobenzamide. This document is intended to serve as a foundational resource for professionals in research and development who are interested in utilizing this compound as a building block in medicinal chemistry and materials science. While experimental data for this specific molecule is limited in publicly available literature, this guide consolidates known information and provides logical, experimentally-grounded protocols.

Core Chemical Properties and Structure

This compound is a halogenated aromatic amide. The presence of both chlorine and fluorine atoms on the benzene ring, ortho and meta to the amide functionality, imparts unique electronic properties that make it an attractive scaffold for further chemical modification. The amide group itself provides a key site for hydrogen bonding and potential interactions with biological targets.

Structural Information

The structural identity of this compound is well-defined through various chemical identifiers.

-

2D Structure: (A 2D chemical structure image would be placed here in a full whitepaper)

-

3D Conformer: (A 3D chemical structure image would be placed here in a full whitepaper)

Physicochemical Data Summary

Quantitative physicochemical data for this compound is not extensively reported. The following table summarizes key computed and known properties. For context, experimental values for structurally related compounds are provided where direct data is unavailable.

| Property | Value | Source / Notes |

| Molecular Weight | 173.57 g/mol | [1][3] |

| InChI | InChI=1S/C7H5ClFNO/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11) | [1] |

| InChIKey | KGTCFPJGIYHDRZ-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C(=C1)Cl)F)C(=O)N | PubChem CID 517842[2] |

| Melting Point (°C) | Data not available | For comparison: 3-Fluorobenzamide: 129-132 °C; 3-Chlorobenzamide: 133-137 °C.[4] A similar range is expected. |

| Boiling Point (°C) | Data not available | For comparison: 3-Chloro-2-fluorobenzaldehyde boils at 214 °C.[5] The benzamide derivative is expected to have a significantly higher boiling point. |

| Solubility | Data not available | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Low solubility in water is predicted. |

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of this compound are not explicitly published. However, based on standard organic synthesis methodologies for benzamides, a reliable two-step protocol starting from 3-chloro-2-fluorobenzoic acid can be proposed.

Proposed Synthesis of this compound

This protocol involves the conversion of the parent carboxylic acid to a more reactive acyl chloride, followed by amination.

Step 1: Synthesis of 3-Chloro-2-fluorobenzoyl chloride

This procedure is adapted from standard methods for converting carboxylic acids to acyl chlorides.[6]

-

Materials and Reagents:

-

3-Chloro-2-fluorobenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂, 1.5 - 2.0 eq)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous toluene or dichloromethane (DCM) as solvent

-

-

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 3-chloro-2-fluorobenzoic acid in anhydrous toluene.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add thionyl chloride to the suspension at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood with appropriate gas scrubbing.

-

Heat the reaction mixture to reflux (approx. 80-110°C depending on the solvent) and maintain for 2-4 hours, or until gas evolution ceases and the mixture becomes a clear solution.

-

Monitor the reaction completion by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the formation of the methyl ester and the absence of the starting acid.

-

Once complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-chloro-2-fluorobenzoyl chloride is often used directly in the next step without further purification.

-

Step 2: Synthesis of this compound

This procedure is a standard amination of an acyl chloride.[7]

-

Materials and Reagents:

-

Crude 3-chloro-2-fluorobenzoyl chloride (from Step 1, 1.0 eq)

-

Concentrated aqueous ammonium hydroxide (NH₄OH, 5.0 - 10.0 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Deionized water

-

-

Procedure:

-

Dissolve the crude 3-chloro-2-fluorobenzoyl chloride in DCM in a flask and cool the solution to 0-5°C using an ice bath.

-

In a separate beaker, cool the concentrated aqueous ammonium hydroxide in an ice bath.

-

While stirring vigorously, slowly add the cold ammonium hydroxide solution to the acyl chloride solution. Maintain the temperature below 10°C during the addition. A white precipitate will form immediately.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC to confirm the disappearance of the acyl chloride.

-

Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with cold deionized water to remove ammonium salts.

-

Dry the crude product under vacuum.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a pure crystalline solid.

-

Characterization Methods

-

Thin-Layer Chromatography (TLC): To monitor reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be used to confirm the structure of the final product. Expected ¹H NMR signals would include multiplets in the aromatic region and a broad singlet for the -NH₂ protons.

-

Infrared (IR) Spectroscopy: The NIST WebBook indicates that an IR spectrum is available for this compound.[1] Key stretches would include N-H stretching for the primary amide (approx. 3100-3500 cm⁻¹), a strong C=O stretch (approx. 1650-1680 cm⁻¹), and C-Cl/C-F stretches in the fingerprint region.

-

Mass Spectrometry (MS): The NIST WebBook also notes the availability of a mass spectrum.[8] The analysis would confirm the molecular weight, with the mass spectrum showing a characteristic isotopic pattern for the presence of one chlorine atom.

Potential Biological Significance and Applications

While no specific biological activity has been documented for this compound itself, its structural motifs are present in molecules with known pharmacological relevance. This suggests its potential as a valuable intermediate for drug discovery.

-

As a Precursor for Kinase Inhibitors: The closely related 3-chloro-2-fluorobenzoic acid is utilized as a building block for potent Aurora A kinase inhibitors.[9] This suggests that this compound could be a key precursor for developing novel kinase inhibitors, which are a critical class of anticancer agents.

-

In Antimicrobial Drug Development: Many benzamide derivatives and compounds containing a chloro-azetidinone core (which can be synthesized from related starting materials) have demonstrated antibacterial activity.[10] The unique electronic nature of the dichlorinated ring in this compound could be explored for the synthesis of new antimicrobial candidates.

Workflow and Logic Diagrams

Synthesis and Purification Workflow

The following diagram illustrates the proposed experimental workflow for the preparation and purification of this compound.

Caption: Proposed workflow for the synthesis and purification of this compound.

Logical Relationship of Precursors

The diagram below outlines the logical relationship between the starting material and key intermediates in the proposed synthesis.

Caption: Logical flow from starting material to the final product in the proposed synthesis.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C7H5ClFNO | CID 517842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 3-CHLOROBENZAMIDE | 618-48-4 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 7. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]

- 8. webbook.nist.gov [webbook.nist.gov]

- 9. ossila.com [ossila.com]

- 10. benchchem.com [benchchem.com]

Synthesis of 3-Chloro-2-fluorobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for 3-Chloro-2-fluorobenzamide, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of two core synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale synthesis and process optimization.

Introduction

This compound is a substituted benzamide derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs are often incorporated into molecules designed to interact with specific biological targets. The efficient and scalable synthesis of this compound is therefore of critical importance. This guide outlines two principal and reliable methods for its preparation: the amidation of 3-chloro-2-fluorobenzoic acid and the partial hydrolysis of 3-chloro-2-fluorobenzonitrile.

Pathway 1: Amidation of 3-Chloro-2-fluorobenzoic Acid

This is a classic and widely utilized two-step approach for the synthesis of benzamides. The methodology involves the initial activation of the carboxylic acid by converting it to a more reactive acid chloride, followed by amination.

Step 1: Synthesis of 3-Chloro-2-fluorobenzoyl chloride

The first step is the conversion of 3-chloro-2-fluorobenzoic acid to its corresponding acyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂).

Step 2: Amination of 3-Chloro-2-fluorobenzoyl chloride

The resulting 3-chloro-2-fluorobenzoyl chloride is then reacted with an ammonia source, such as aqueous or gaseous ammonia, to yield the final product, this compound.

Experimental Protocol

A detailed protocol for this two-step, one-pot synthesis is provided below. This procedure is adapted from established methods for similar transformations.[1]

Materials:

-

3-Chloro-2-fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

-

Aqueous ammonia solution (e.g., 28-30%)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

Procedure:

-

Acid Chloride Formation:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-2-fluorobenzoic acid (1.0 eq).

-

Suspend the acid in an anhydrous solvent such as DCM or toluene.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add thionyl chloride (1.2–1.5 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

Allow the reaction to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3-chloro-2-fluorobenzoyl chloride. This intermediate is often used in the next step without further purification.

-

-

Amide Formation:

-

In a separate flask, cool an aqueous ammonia solution (a significant excess, e.g., 10-20 eq) in an ice bath (0 °C).

-

Dissolve the crude 3-chloro-2-fluorobenzoyl chloride from the previous step in a minimal amount of anhydrous DCM.

-

Add the solution of the acid chloride dropwise to the cold, stirred ammonia solution.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Quantitative Data Summary

| Reactant/Reagent | Molar Equivalent | Purpose | Typical Yield |

| 3-Chloro-2-fluorobenzoic acid | 1.0 | Starting Material | - |

| Thionyl chloride (SOCl₂) | 1.2 - 1.5 | Chlorinating Agent | - |

| Ammonia | Excess | Aminating Agent | ~95% (for amination step)[1] |

Process Workflow Diagram

Pathway 2: Partial Hydrolysis of 3-Chloro-2-fluorobenzonitrile

An alternative route to this compound is the partial hydrolysis of 3-Chloro-2-fluorobenzonitrile. This method can be advantageous as it is a single-step process. The key challenge is to control the reaction conditions to favor the formation of the amide and prevent over-hydrolysis to the carboxylic acid. Modern catalytic systems have been developed to achieve this with high selectivity.[2]

Experimental Protocol

The following is a generalized protocol for the catalytic hydrolysis of a nitrile to an amide, based on environmentally friendly methods.[2]

Materials:

-

3-Chloro-2-fluorobenzonitrile

-

Transition metal catalyst (e.g., Ru-based or other suitable catalysts)

-

Aqueous solvent system (e.g., water, or a "green" solvent like a water extract of pomelo peel ash (WEPPA) as described in recent literature)[2]

-

Base (if required by the catalytic system)

Procedure:

-

Reaction Setup:

-

In a suitable reaction vessel, combine 3-Chloro-2-fluorobenzonitrile (1.0 eq), the chosen catalyst, and the aqueous solvent system.

-

If required, add a base.

-

Seal the vessel and heat the mixture with vigorous stirring to the temperature specified by the chosen catalytic method (e.g., 100-150 °C).

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction by TLC or GC/MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

If the product precipitates, it can be isolated by filtration.

-

Alternatively, extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic extracts with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Quantitative Data Summary

| Reactant/Reagent | Molar Equivalent | Purpose | Typical Yield |

| 3-Chloro-2-fluorobenzonitrile | 1.0 | Starting Material | - |

| Catalyst | Catalytic amount | Hydrolysis Agent | Moderate to Excellent[2] |

Logical Relationship Diagram

Conclusion

Both the amidation of 3-chloro-2-fluorobenzoic acid and the partial hydrolysis of 3-chloro-2-fluorobenzonitrile represent viable and effective strategies for the synthesis of this compound. The choice of pathway may depend on factors such as the availability of starting materials, desired scale, and the specific equipment and catalytic systems available in the laboratory. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important chemical intermediate.

References

In-Depth Technical Guide: 3-Chloro-2-fluorobenzamide

CAS Number: 104326-94-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-2-fluorobenzamide, a halogenated benzamide derivative of interest in medicinal chemistry and drug discovery. While specific research on this compound is emerging, this document consolidates available data on its physicochemical properties, outlines a detailed protocol for its synthesis based on established chemical principles, and presents a strategic workflow for the evaluation of its potential biological activities. The information herein is intended to serve as a foundational resource for researchers investigating novel benzamide-based therapeutic agents.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| CAS Number | 104326-94-5 | PubChem[1] |

| Molecular Formula | C₇H₅ClFNO | PubChem[1] |

| Molecular Weight | 173.57 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO (Predicted) | N/A |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the amidation of its corresponding carboxylic acid, 3-chloro-2-fluorobenzoic acid. This two-step process involves the activation of the carboxylic acid to an acid chloride, followed by reaction with ammonia.

Experimental Protocol: Synthesis from 3-Chloro-2-fluorobenzoic Acid

Step 1: Formation of 3-Chloro-2-fluorobenzoyl chloride

This reaction should be performed in a well-ventilated fume hood.

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-chloro-2-fluorobenzoic acid (1.0 equivalent) in an excess of thionyl chloride (SOCl₂) (approximately 5.0 equivalents).

-

Reaction Execution: Heat the mixture to reflux (approximately 79 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-chloro-2-fluorobenzoyl chloride is typically used in the next step without further purification.

Step 2: Amidation to form this compound

-

Reaction Setup: In a separate flask, prepare a concentrated solution of aqueous ammonia. The flask should be cooled in an ice bath.

-

Reaction Execution: Slowly add the crude 3-chloro-2-fluorobenzoyl chloride from Step 1 dropwise to the cold, stirred ammonia solution. A precipitate of this compound will form.

-

Work-up and Purification: Stir the reaction mixture at room temperature for 1-2 hours. Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any ammonium chloride. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Potential Biological Activities and Screening Protocols

Benzamide derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities, including anticancer and antimicrobial effects.[2] The following section outlines experimental protocols for the initial biological evaluation of this compound.

Anticancer Activity Screening

A standard approach to assess the anticancer potential of a novel compound is to evaluate its cytotoxicity against a panel of human cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000 to 10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat the cells with these various concentrations and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Data Acquisition: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO). Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to an untreated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity Screening

The antimicrobial potential of this compound can be assessed against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains in the appropriate broth overnight. Dilute the cultures to a standardized concentration.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery. This technical guide provides essential information and detailed protocols to facilitate its synthesis and initial biological evaluation. The outlined screening workflows for anticancer and antimicrobial activities offer a starting point for elucidating the therapeutic potential of this and other novel benzamide derivatives. Further studies are warranted to explore its mechanism of action and structure-activity relationships.

References

Physical and chemical properties of 3-Chloro-2-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluorobenzamide is a halogenated aromatic compound with the molecular formula C₇H₅ClFNO. Its structure, featuring a benzamide core substituted with both chlorine and fluorine atoms, makes it a molecule of interest in medicinal chemistry and materials science. The presence of halogens can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines a putative synthesis protocol, and discusses its potential applications in research and development.

Core Physical and Chemical Properties

While extensive experimental data for this compound is not widely available in the public domain, the following table summarizes its fundamental properties based on available data and theoretical predictions.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClFNO | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 173.57 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| CAS Number | 104326-94-5 | --INVALID-LINK--[1] |

| Appearance | Solid (predicted) | General knowledge of similar compounds |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of chemical compounds. The following spectral data have been reported for this compound:

-

Mass Spectrometry: An electron ionization (EI) mass spectrum is available through the NIST WebBook, which can be used to determine the fragmentation pattern of the molecule.

-

Infrared (IR) Spectroscopy: An IR spectrum is also available on the NIST WebBook, providing information about the functional groups present in the molecule, such as the carbonyl (C=O) and amine (N-H) stretches of the amide group.

Note: As of the last update, publicly accessible ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound are not available. The acquisition of such data would be a critical step in the definitive characterization of this compound.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a common and effective method for the preparation of benzamides is the amidation of a corresponding carboxylic acid or its more reactive acyl chloride derivative. Below are two plausible synthetic routes.

Method 1: From 3-Chloro-2-fluorobenzoic Acid

This method involves the activation of the carboxylic acid, followed by reaction with an ammonia source.

Reaction Scheme:

3-Chloro-2-fluorobenzoic acid → this compound

Experimental Protocol:

-

Activation of the Carboxylic Acid:

-

To a solution of 3-chloro-2-fluorobenzoic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas ceases, to form the intermediate 3-chloro-2-fluorobenzoyl chloride.

-

Remove the excess chlorinating agent and solvent under reduced pressure.

-

-

Amidation:

-

Dissolve the crude 3-chloro-2-fluorobenzoyl chloride in an anhydrous aprotic solvent.

-

Cool the solution to 0°C in an ice bath.

-

Bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate (NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

-

Caption: Synthesis of this compound from its carboxylic acid precursor.

Method 2: From 3-Chloro-2-fluorobenzonitrile

This method involves the hydrolysis of the nitrile group to an amide.

Reaction Scheme:

3-Chloro-2-fluorobenzonitrile → this compound

Experimental Protocol:

-

Hydrolysis:

-

To a solution of 3-chloro-2-fluorobenzonitrile (1 equivalent) in a suitable solvent such as tert-butanol or dimethyl sulfoxide (DMSO), add a source of hydroxide, such as powdered potassium hydroxide (KOH) or sodium hydroxide (NaOH) (2-3 equivalents).

-

Add a controlled amount of water.

-

Heat the reaction mixture, typically between 50-100°C, and stir vigorously.

-

Monitor the reaction progress by TLC or gas chromatography (GC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Caption: Synthetic route to this compound via nitrile hydrolysis.

Potential Applications in Drug Discovery and Development

Fluorinated benzamides are a class of compounds that have garnered significant interest in medicinal chemistry. The introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate pharmacokinetic properties. While there is no specific biological activity reported for this compound, its structural motifs suggest potential areas for investigation.

For instance, the precursor, 3-chloro-2-fluorobenzoic acid, has been utilized as a building block in the synthesis of Aurora A kinase inhibitors, which are being explored as potential anti-cancer agents. This suggests that derivatives of this compound could be synthesized and screened for similar activities.

A general workflow for the preliminary biological screening of this compound would involve a series of in vitro assays to assess its potential therapeutic value.

Caption: A potential workflow for the biological screening of this compound.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety data sheets of structurally related compounds such as 3-chloro-2-fluorobenzylamine, it should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It may be harmful if swallowed, and may cause skin and eye irritation.

Conclusion

This compound is a chemical compound with potential for further exploration in the fields of medicinal chemistry and material science. While its physical and chemical properties are not yet extensively documented, this guide provides a summary of the available information and outlines plausible synthetic routes based on established chemical principles. Further research is required to fully characterize this molecule, including the acquisition of detailed spectral data and the investigation of its biological activities. The information presented herein serves as a foundational resource for researchers and developers interested in this and related halogenated benzamides.

References

Spectroscopic Profile of 3-Chloro-2-fluorobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-2-fluorobenzamide. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations and should be used as a reference for experimental data acquisition and interpretation.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.2 | Broad Singlet | 1H | Amide (-NH) |

| ~7.5-7.7 | Multiplet | 1H | Ar-H |

| ~7.3-7.5 | Multiplet | 1H | Ar-H |

| ~7.1-7.3 | Multiplet | 1H | Ar-H |

| ~6.0-6.5 | Broad Singlet | 1H | Amide (-NH) |

Note: The chemical shifts of the aromatic protons are complex due to the combined effects of the chloro, fluoro, and amide substituents. The amide protons may appear as two broad singlets due to restricted rotation around the C-N bond.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Amide) |

| ~155 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~135 | C-Cl |

| ~132 | Ar-C |

| ~128 | Ar-C |

| ~125 | Ar-C |

| ~120 (d, ²JCF ≈ 20 Hz) | C-C=O |

Note: The carbon attached to the fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF). Other aromatic carbons will also show smaller couplings to fluorine.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -110 to -130 | Multiplet |

Note: The chemical shift is referenced to CFCl₃. The multiplicity will depend on the coupling to the aromatic protons.

Table 4: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350, ~3170 | Strong, Broad | N-H Stretch (Amide A/B bands) |

| ~1670 | Strong | C=O Stretch (Amide I band) |

| ~1600 | Medium | N-H Bend (Amide II band) |

| ~1580, ~1470 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1100 | Strong | C-F Stretch |

| ~780 | Strong | C-Cl Stretch |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 173/175 | High | [M]⁺ (Molecular Ion) |

| 157/159 | Medium | [M - NH₂]⁺ |

| 139/141 | High | [M - H₂NCO]⁺ |

| 111 | Medium | [C₆H₃FCl]⁺ |

| 75 | Medium | [C₆H₃]⁺ |

Note: The presence of chlorine will result in isotopic peaks (M and M+2) with an approximate ratio of 3:1.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Instrument: 500 MHz NMR Spectrometer

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay: 5 seconds

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

¹⁹F NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

Number of Scans: 64

-

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

Instrumentation and Parameters:

-

Instrument: Fourier Transform Infrared Spectrometer

-

Mode: Transmission

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Mass Spectrometry

Sample Introduction and Ionization:

-

Introduce a small amount of the solid sample via a direct insertion probe.

-

Heat the probe to volatilize the sample into the ion source.

Instrumentation and Parameters:

-

Instrument: Mass Spectrometer with Electron Ionization (EI) source

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-500

-

Scan Speed: 1 scan/second

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationships of this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Structural components and their expected spectroscopic correlations.

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-2-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Chloro-2-fluorobenzamide, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public data on this specific compound, this document outlines standardized methodologies for determining these crucial physicochemical properties and presents illustrative data to guide researchers in their own investigations. The protocols and data structures provided herein are based on established practices in the pharmaceutical industry for active pharmaceutical ingredient (API) characterization.

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and formulation development.[1][2] The following sections detail the experimental protocol for determining the solubility of this compound and present representative data in various solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][3]

Objective: To determine the concentration of this compound in a saturated solution in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, DMSO)

-

Shaking incubator or water bath

-

Centrifuge

-

HPLC system with a suitable column and UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.[4]

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[1]

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to separate the solid phase from the supernatant.[1]

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method.

-

Calculate the original solubility, taking into account the dilution factor.

Illustrative Solubility Data

The following table summarizes the expected solubility of this compound in various solvents at 25°C. This data is illustrative and should be confirmed by experimental measurement.

| Solvent System | Temperature (°C) | Illustrative Solubility (mg/mL) | Qualitative Description |

| Purified Water | 25 | < 0.1 | Very Slightly Soluble |

| 0.1 N HCl | 25 | < 0.1 | Very Slightly Soluble |

| 0.1 N NaOH | 25 | 0.5 - 1.0 | Slightly Soluble |

| pH 7.4 Phosphate Buffer | 25 | < 0.1 | Very Slightly Soluble |

| Ethanol | 25 | 10 - 20 | Soluble |

| Methanol | 25 | 15 - 25 | Soluble |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | Freely Soluble |

Qualitative descriptions are based on USP definitions.

Solubility Determination Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors.[5][6] Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[7][8]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.[5][9]

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure: A solution of this compound (e.g., 1 mg/mL in a suitable solvent) is subjected to the following conditions:

-

Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for up to 7 days.[6] Samples are taken at various time points.

-

Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for up to 7 days.[6] Samples are taken at various time points.

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for up to 7 days. Samples are taken at various time points.

-

Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat (e.g., 80°C) for up to 7 days.

-

Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Sample Analysis:

-

All stressed samples are analyzed by a stability-indicating HPLC method.

-

The method should be capable of separating the parent drug from all degradation products.

-

Peak purity analysis using a PDA detector or identification using an MS detector is performed to characterize the degradation products.

-

A mass balance is calculated to ensure that all degradation products have been accounted for.

Illustrative Stability Data

The following table summarizes the hypothetical results of a forced degradation study on this compound. The goal is typically to achieve 5-20% degradation.[6]

| Stress Condition | Time | Assay of this compound (%) | Major Degradation Products (Hypothetical) |

| 0.1 N HCl (60°C) | 48h | 92.5 | 2-Fluoro-3-chlorobenzoic acid |

| 0.1 N NaOH (60°C) | 24h | 88.2 | 2-Fluoro-3-chlorobenzoic acid |

| 3% H₂O₂ (RT) | 72h | 95.1 | N-oxide derivative |

| Thermal (80°C, solid) | 7 days | 99.8 | No significant degradation |

| Photolytic (ICH Q1B) | - | 98.5 | Minor unspecified degradants |

Forced Degradation Study Workflow

Caption: Workflow for a Forced Degradation Study.

Summary and Conclusions

This guide provides a framework for evaluating the solubility and stability of this compound. While specific experimental data is not publicly available, the provided protocols for the shake-flask method and forced degradation studies represent industry-standard approaches for characterizing pharmaceutical compounds. The illustrative data tables and workflows offer a practical guide for researchers to design experiments, interpret results, and present findings in a clear, structured manner. It is anticipated that this compound exhibits limited aqueous solubility and is susceptible to hydrolysis under acidic and basic conditions, a common characteristic for benzamide derivatives. Experimental verification of these properties is crucial for its successful application in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. rheolution.com [rheolution.com]

- 3. scispace.com [scispace.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. acdlabs.com [acdlabs.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 8. asianjpr.com [asianjpr.com]

- 9. biopharminternational.com [biopharminternational.com]

Unraveling the Biological Activity of 3-Chloro-2-fluorobenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-fluorobenzamide is a synthetic small molecule whose specific mechanism of action in biological systems is not extensively documented in publicly available research. However, by examining the activities of structurally related benzamide compounds, we can infer a plausible mechanism of action. This guide synthesizes the available data on analogous compounds to propose a likely biological role for this compound, focusing on its potential as an enzyme inhibitor. This document provides a comprehensive overview of the current understanding, including potential signaling pathways, and outlines detailed experimental protocols for future investigation.

Introduction

Benzamide and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antiemetic, antipsychotic, and, notably, anticancer properties. The core benzamide structure is a key pharmacophore in a variety of approved drugs and clinical candidates. The subject of this guide, this compound, is a halogenated benzamide whose specific biological target and mechanism of action have not been definitively elucidated. This guide aims to bridge this knowledge gap by leveraging data from closely related analogs to propose a hypothetical mechanism of action and to provide a clear roadmap for its experimental validation.

Proposed Mechanism of Action: Insights from Structurally Related Compounds

Based on the structure of this compound, a primary hypothesized mechanism of action is the inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair pathways in cancer cells. The benzamide moiety is a common structural feature of many known PARP inhibitors, as it mimics the nicotinamide portion of the NAD+ substrate, leading to competitive inhibition of the enzyme.

Furthermore, a study on the closely related compound, 3-Chloro-N-phenylbenzamide, has demonstrated its potential as an inhibitor of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway, which is crucial for cell proliferation and survival in cancer.[1]

The PARP Inhibition Hypothesis

The most compelling hypothesis for the mechanism of action of this compound is through the inhibition of PARP enzymes. PARP1 and PARP2 are critical for the repair of single-strand DNA breaks. In cancer cells with mutations in genes involved in homologous recombination repair (HRR), such as BRCA1 and BRCA2, the inhibition of PARP leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cell death through a process known as synthetic lethality.

The proposed interaction of this compound with the PARP active site is depicted in the following signaling pathway diagram.

Caption: Hypothesized mechanism of PARP inhibition by this compound.

Quantitative Data from Analogous Compounds

While no specific quantitative data for this compound is available, a study on 3-Chloro-N-phenylbenzamide provides valuable insight into the potential potency of this class of compounds.

| Compound | Target Cell Line | Assay | IC50 (µM) | Reference |

| 3-Chloro-N-phenylbenzamide | SiHa (Cervical Cancer) | MTT | 22.4 | [1] |

This data suggests that chloro-substituted benzamides can exhibit anti-proliferative activity in the micromolar range. Further studies are required to determine the specific IC50 of this compound against various cancer cell lines and purified enzymes.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of this compound, a series of in vitro and cell-based assays are necessary. The following protocols provide a framework for these investigations.

General Workflow for Biological Evaluation

The following diagram illustrates a logical workflow for the comprehensive biological evaluation of this compound.

Caption: A logical workflow for the biological evaluation of this compound.

In Vitro PARP Inhibition Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of PARP1 and/or PARP2.

Materials:

-

Recombinant human PARP1 and PARP2 enzymes

-

Histone H1 (substrate)

-

Biotinylated NAD+

-

Streptavidin-coated plates

-

Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)

-

This compound

-

Known PARP inhibitor (e.g., Olaparib) as a positive control

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

Procedure:

-

Coat a 96-well streptavidin plate with histone H1.

-

Add varying concentrations of this compound or control compounds to the wells.

-

Add the PARP enzyme to each well.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Wash the plate to remove unbound reagents.

-

Add the anti-PAR antibody and incubate.

-

Wash the plate and add the substrate for the reporter enzyme.

-

Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value.

Cell-Based Cytotoxicity Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., BRCA-mutant and BRCA-proficient lines)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

Procedure:

-

Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate the cells for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the structural similarity to known PARP inhibitors and other bioactive benzamides strongly suggests its potential as an enzyme inhibitor. The proposed PARP inhibition and potential IKKβ inhibition pathways provide a solid foundation for future research. The experimental protocols outlined in this guide offer a clear path to elucidate the specific biological targets, determine the potency, and understand the cellular effects of this compound. Further investigation is warranted to fully characterize the therapeutic potential of this compound in oncology and other disease areas. Subsequent studies should also focus on structure-activity relationship (SAR) analyses to optimize its potency and selectivity.

References

A Comprehensive Technical Guide to the Synthesis and Applications of 3-Chloro-2-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthesis and applications of 3-Chloro-2-fluorobenzamide, a halogenated aromatic amide of interest in medicinal chemistry. This document outlines detailed synthetic protocols, summarizes key applications with available quantitative data, and illustrates relevant biological pathways and experimental workflows.

Synthesis of this compound

The primary route for the synthesis of this compound involves the conversion of its corresponding carboxylic acid, 3-chloro-2-fluorobenzoic acid. This transformation can be achieved through two common and effective methods: a two-step process via an acyl chloride intermediate and a one-pot direct amidation using a coupling agent.

Method A: Two-Step Synthesis via Acyl Chloride

This classic approach first activates the carboxylic acid by converting it to the more reactive 3-chloro-2-fluorobenzoyl chloride, which is then reacted with an ammonia source to form the desired amide.

Experimental Protocol:

Step 1: Synthesis of 3-Chloro-2-fluorobenzoyl Chloride

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-2-fluorobenzoic acid (1.0 eq).

-

Suspend the acid in a dry, aprotic solvent such as dichloromethane (DCM) or toluene.

-

Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq) to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.[1][2]

-

Heat the reaction mixture to reflux and maintain for 1-3 hours, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.[2][3]

-

Allow the reaction to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain crude 3-chloro-2-fluorobenzoyl chloride. This intermediate is typically used in the next step without further purification.[1][2]

Step 2: Amidation of 3-Chloro-2-fluorobenzoyl Chloride

-

In a separate flask, prepare a solution of aqueous ammonia (a significant excess, e.g., 10-20 eq) in a suitable solvent like dichloromethane or diethyl ether, and cool it to 0 °C in an ice bath.

-

Dissolve the crude 3-chloro-2-fluorobenzoyl chloride from Step 1 in a dry, aprotic solvent (e.g., dichloromethane).

-

Slowly add the solution of 3-chloro-2-fluorobenzoyl chloride dropwise to the cold, stirred ammonia solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute aqueous acid (e.g., 1 M HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Method B: One-Pot Synthesis via Direct Amide Coupling

Modern coupling agents allow for the direct formation of the amide bond from the carboxylic acid and an ammonia source in a single step, often under milder conditions and with higher yields. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a commonly used and efficient coupling reagent for this purpose.[1]

Experimental Protocol:

-

To a dry round-bottom flask under an inert atmosphere, add 3-chloro-2-fluorobenzoic acid (1.0 eq), HATU (1.1 eq), and a source of ammonia such as ammonium chloride (NH₄Cl) (1.1 eq).

-

Dissolve the solids in an anhydrous aprotic solvent, for instance, N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.[1]

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench by adding water.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Data Presentation: Synthesis Parameters

| Parameter | Method A: Acyl Chloride | Method B: Direct Coupling |

| Starting Material | 3-Chloro-2-fluorobenzoic acid | 3-Chloro-2-fluorobenzoic acid |

| Key Reagents | Thionyl chloride (SOCl₂), Ammonia | HATU, Ammonium Chloride, DIPEA/TEA |

| Solvent | Dichloromethane (DCM) or Toluene | N,N-Dimethylformamide (DMF) or DCM |

| Reaction Temperature | Reflux, then 0 °C to RT | 0 °C to Room Temperature |

| Reaction Time | 2-5 hours (total) | 2-4 hours |

| Number of Steps | Two | One |

| Work-up | Aqueous work-up | Aqueous work-up |

| Purification | Recrystallization or Column Chromatography | Recrystallization or Column Chromatography |

Visualization: Synthesis Workflow

Applications of this compound and Its Precursors

While direct applications of this compound are not extensively documented in publicly available literature, its precursor, 3-chloro-2-fluorobenzoic acid, is a key building block in the synthesis of potent enzyme inhibitors, particularly for pharmaceutical research.

Intermediate in the Synthesis of Aurora A Kinase Inhibitors

3-Chloro-2-fluorobenzoic acid is utilized in the development of active pharmaceutical ingredients (APIs), most notably as a component of Aurora A kinase inhibitors.[4] Aurora A kinase is a serine/threonine kinase that plays a critical role in cell division, and its overexpression is implicated in various cancers.[5][6][7] The this compound moiety, formed through peptide coupling of its parent acid, is incorporated into larger molecular scaffolds to create potent inhibitors. Some of these resulting compounds have shown half-maximal inhibitory concentrations (IC50) in the low nanomolar range, for instance, up to 3.5 ± 0.29 nM against Aurora A.[4]

The Aurora A Kinase Signaling Pathway

Aurora A is a master regulator of mitotic progression.[7] It is involved in centrosome maturation and separation, spindle assembly, and the G2 to M phase transition of the cell cycle.[5][8] Overexpression of Aurora A can lead to chromosomal instability and oncogenic transformation.[7][9] Therefore, inhibiting Aurora A is a promising strategy in cancer therapy.[7][10][11] The kinase participates in a complex signaling network, regulating substrates like PLK1 and TPX2, and is itself regulated by other cell cycle proteins.[5]

Visualization: Simplified Aurora A Signaling Pathway in Mitosis

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ossila.com [ossila.com]

- 5. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Frontiers | Aurora-A Kinase as a Promising Therapeutic Target in Cancer [frontiersin.org]

- 8. Aurora kinase A - Wikipedia [en.wikipedia.org]

- 9. rupress.org [rupress.org]

- 10. Emerging roles of Aurora-A kinase in cancer therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Synthesis of Elvitegravir: Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key intermediates in a prominent synthetic route to Elvitegravir, an integrase strand transfer inhibitor used in the treatment of HIV-1 infection. The synthesis commences with the readily available 2,4-dimethoxyacetophenone and proceeds through a series of key transformations, including halogenation, enamine formation, quinolone cyclization, and a crucial Negishi coupling reaction. This document outlines the experimental protocols for the synthesis of these pivotal intermediates, presents quantitative data in a structured format, and provides visualizations of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of Elvitegravir from 2,4-dimethoxyacetophenone can be logically divided into several key stages, each involving the formation of a critical intermediate. The overall workflow is depicted below.

Caption: Overall workflow for the synthesis of Elvitegravir.

Key Intermediates and Experimental Protocols

This section details the synthesis of the key intermediates, providing experimental procedures and quantitative data where available in the literature.

Intermediate 1: 5-Bromo-2,4-dimethoxyacetophenone

The synthesis begins with the selective bromination of 2,4-dimethoxyacetophenone at the 5-position.

Experimental Protocol:

A solution of 2,4-dimethoxyacetophenone (1.0 eq) in a suitable solvent such as acetic acid or acetonitrile is cooled. To this solution, a brominating agent like N-bromosuccinimide (NBS) or bromine (1.0-1.1 eq) is added portion-wise while maintaining the low temperature. The reaction mixture is stirred for a specified time until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated by filtration or extraction, followed by recrystallization to yield the pure 5-bromo-2,4-dimethoxyacetophenone.[1]

| Parameter | Value | Reference |

| Yield | ~95% | [1] |

| Purity | High (recrystallized) | [1] |

| Appearance | Crystalline solid |

Intermediate 2: Ethyl 2-(5-bromo-2,4-dimethoxybenzoyl)-3-(dimethylamino)acrylate

This intermediate is formed through a condensation reaction.

Experimental Protocol:

To a solution of 5-bromo-2,4-dimethoxyacetophenone (1.0 eq) in an anhydrous solvent like toluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA) (excess, e.g., 2.0-3.0 eq) is added. The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC. After completion, the solvent and excess reagent are removed under reduced pressure to yield the crude product, which can be used in the next step without further purification or can be purified by crystallization.

| Parameter | Value | Reference |

| Yield | Quantitative | |

| Purity | Used crude in next step | |

| Appearance | Oily residue or solid |

Intermediate 3: (S)-Ethyl 3-(((S)-1-(hydroxymethyl)-2-methylpropyl)amino)-2-(5-bromo-2,4-dimethoxybenzoyl)acrylate

The introduction of the chiral side chain is achieved in this step.

Experimental Protocol:

The crude ethyl 2-(5-bromo-2,4-dimethoxybenzoyl)-3-(dimethylamino)acrylate (1.0 eq) is dissolved in a suitable solvent such as ethanol or isopropanol. To this solution, (S)-valinol ((S)-2-amino-3-methyl-1-butanol) (1.0-1.2 eq) is added. The reaction mixture is stirred at room temperature or slightly elevated temperature for a few hours. The product often precipitates from the reaction mixture upon cooling and can be collected by filtration. The solid is washed with a cold solvent to give the desired enamine intermediate.

| Parameter | Value | Reference |

| Yield | 83% | [1] |

| Purity | >97% (HPLC) | [1] |

| Appearance | Yellowish crystals | [1] |

| Melting Point | 115-119 °C | [1] |

Intermediate 4: Ethyl 6-bromo-1-((S)-1-(hydroxymethyl)-2-methylpropyl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

The core quinolone structure is formed in this cyclization step.

Experimental Protocol:

The enamine intermediate (1.0 eq) is suspended in an anhydrous, high-boiling solvent like N,N-dimethylformamide (DMF). A base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), is added, and the mixture is heated to a high temperature (e.g., 120-150 °C) for several hours. The reaction is monitored by TLC or HPLC. After completion, the reaction mixture is cooled and poured into water to precipitate the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

| Parameter | Value | Reference |

| Yield | ~80-90% | |

| Purity | High (recrystallized) | |

| Appearance | Solid |

Intermediate 5: 3-Chloro-2-fluorobenzylzinc bromide

This organozinc reagent is crucial for the subsequent Negishi coupling.

Experimental Protocol:

Zinc dust (activated) is suspended in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). A solution of 3-chloro-2-fluorobenzyl bromide (1.0 eq) in anhydrous THF is added dropwise to the zinc suspension. The reaction is initiated, often with gentle heating or sonication. The formation of the organozinc reagent is typically complete within a few hours. The resulting greyish solution or suspension of 3-chloro-2-fluorobenzylzinc bromide is used directly in the next step.

| Parameter | Value | Reference |

| Yield | Generated in situ | |

| Purity | Used directly | |

| Appearance | Greyish solution/suspension |

Intermediate 6: Ethyl 6-(3-chloro-2-fluorobenzyl)-1-((S)-1-(hydroxymethyl)-2-methylpropyl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

The key carbon-carbon bond formation is achieved via Negishi coupling.

Experimental Protocol:

To a solution of the bromo-quinolone intermediate (1.0 eq) in anhydrous THF under an inert atmosphere, a palladium catalyst, such as Pd(PPh3)4 or PdCl2(dppf), is added. The freshly prepared solution of 3-chloro-2-fluorobenzylzinc bromide (1.2-1.5 eq) is then added dropwise. The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC or HPLC). After cooling, the reaction is quenched with an aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

| Parameter | Value | Reference |

| Yield | ~70-80% | |

| Purity | High (after chromatography) | |

| Appearance | Solid |

Final Product: Elvitegravir

The final step is the hydrolysis of the ester to the carboxylic acid.

Experimental Protocol:

The coupled product (1.0 eq) is dissolved in a mixture of a solvent like ethanol or methanol and an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide. The mixture is stirred at room temperature or heated to reflux for a few hours. After the hydrolysis is complete (monitored by TLC or HPLC), the reaction mixture is cooled and acidified with an acid like hydrochloric acid to precipitate the product. The solid Elvitegravir is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system can be performed for further purification.

| Parameter | Value | Reference |

| Yield | >90% | |

| Purity | >99% (HPLC) | |

| Appearance | White to off-white solid |

Logical Relationships in Key Transformations

The synthesis of Elvitegravir involves a series of interconnected reactions where the product of one step serves as the substrate for the next. The following diagram illustrates the logical progression of the key transformations.

Caption: Logical flow of key chemical transformations in Elvitegravir synthesis.

This guide provides a foundational understanding of the synthesis of Elvitegravir through its key intermediates. For further details on specific reaction conditions and analytical data, consulting the primary literature and patents is recommended.

References

Molecular weight and formula of 3-Chloro-2-fluorobenzamide

This technical guide provides a comprehensive overview of 3-Chloro-2-fluorobenzamide, tailored for researchers, scientists, and professionals in drug development. The document details its chemical properties, a representative synthesis protocol, and discusses its potential biological significance based on related compounds.

Core Compound Information

This compound is a halogenated aromatic amide. Its chemical structure, featuring both chlorine and fluorine atoms on the benzoyl ring, makes it a compound of interest in medicinal chemistry and material science. The presence of halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Physicochemical Properties

The fundamental molecular and physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClFNO | [1][2][3][4] |

| Molecular Weight | 173.57 g/mol | [1][4] |

| CAS Number | 104326-94-5 | [1] |

| Melting Point | 125-127 °C | |

| Boiling Point (Predicted) | 233.7 ± 30.0 °C | |

| Appearance | Solid (form may vary) |

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a standard and reliable method involves the amidation of 3-chloro-2-fluorobenzoic acid. This can be achieved through its conversion to an acyl chloride followed by reaction with ammonia. The following is a representative experimental protocol.

Reaction Scheme:

Experimental Procedure

Materials and Reagents:

-

3-Chloro-2-fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene

-

Ammonia solution (e.g., 28% in water) or Ammonia gas

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Step 1: Synthesis of 3-Chloro-2-fluorobenzoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 3-chloro-2-fluorobenzoic acid (1 equivalent) in anhydrous toluene.

-

Add thionyl chloride (1.5-2.0 equivalents) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 3-chloro-2-fluorobenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 3-chloro-2-fluorobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM).

-

Cool the solution in an ice bath (0-5 °C).

-

Slowly bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from its corresponding carboxylic acid.

Caption: General synthesis workflow for this compound.

Potential Biological Significance and Applications

While specific studies on the biological mechanism of action of this compound are limited, the benzamide scaffold and the presence of halogen substituents are features found in many biologically active compounds.

-

Precursor for Active Pharmaceutical Ingredients (APIs): The related compound, 3-chloro-2-fluorobenzoic acid, is utilized as a building block for synthesizing Aurora A kinase inhibitors, which are investigated as potential anticancer agents.[5] This suggests that this compound could also serve as a valuable intermediate in the synthesis of novel therapeutic agents.

-

Agrochemicals: 3-Chloro-2-fluorobenzoic acid is also a precursor in the synthesis of herbicides and pesticides. The specific halogenation pattern can enhance the efficacy and selectivity of the final agrochemical product.

-

Antimicrobial Potential: Structurally related N-substituted-3-chloro-azetidinones and other benzamide derivatives have demonstrated antibacterial activity.[6][7] The chloro and fluoro substituents in this compound may contribute to potential antimicrobial properties, a hypothesis that warrants further investigation.

Conclusion

This compound is a halogenated benzamide with well-defined physicochemical properties. While detailed biological studies on this specific molecule are not abundant, its structural motifs are present in a variety of biologically active compounds, suggesting its potential as a valuable building block in drug discovery and agrochemical research. The provided synthesis protocol offers a reliable method for its preparation, enabling further investigation into its chemical and biological properties. Researchers are encouraged to explore the potential applications of this compound, particularly in the development of novel therapeutics and advanced materials.

References